molecular formula C12H17N3O4 B8722523 N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline CAS No. 40318-45-4

N-sec-Butyl-3,4-dimethyl-2,6-dinitroaniline

Cat. No. B8722523
Key on ui cas rn: 40318-45-4
M. Wt: 267.28 g/mol
InChI Key: NKPDMJBXCFNGSC-UHFFFAOYSA-N
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Patent
US04227913

Procedure details

A mixture of 4-chloro-3,5-dinitro-o-xylene (140 grams, 0.61 mole), sec-butylamine (184 ml, 1.82 moles), and xylene (1400 ml) is brought to reflux. After refluxing overnight, the reaction mixture is cooled and filtered. The precipitate is washed with petroleum ether. The filtrate and washings are combined, washed with 500 ml. of 10% hydrochloric acid, and finally with 2 liters of water. The organic layer is separated and dried. Removal of the drying agent and the solvent leaves an orange oil which crystallizes with the addition of petroleum ether. A yellow orange solid (150.6 grams, 86.5%) with melting point 42° C. to 43° C. is collected.
Name
4-chloro-3,5-dinitro-o-xylene
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
184 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]([CH3:12])[C:5]([CH3:11])=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[CH:16]([NH2:20])([CH2:18][CH3:19])[CH3:17]>C1(C)C(C)=CC=CC=1>[CH:16]([NH:20][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([CH3:11])=[C:4]([CH3:12])[C:3]=1[N+:13]([O-:15])=[O:14])([CH2:18][CH3:19])[CH3:17]

Inputs

Step One
Name
4-chloro-3,5-dinitro-o-xylene
Quantity
140 g
Type
reactant
Smiles
ClC=1C(=C(C(=CC1[N+](=O)[O-])C)C)[N+](=O)[O-]
Name
Quantity
184 mL
Type
reactant
Smiles
C(C)(CC)N
Name
Quantity
1400 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate is washed with petroleum ether
WASH
Type
WASH
Details
washed with 500 ml
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the drying agent
CUSTOM
Type
CUSTOM
Details
the solvent leaves an orange oil which
CUSTOM
Type
CUSTOM
Details
crystallizes with the addition of petroleum ether
CUSTOM
Type
CUSTOM
Details
A yellow orange solid (150.6 grams, 86.5%) with melting point 42° C. to 43° C. is collected

Outcomes

Product
Name
Type
Smiles
C(C)(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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